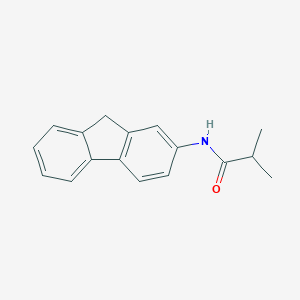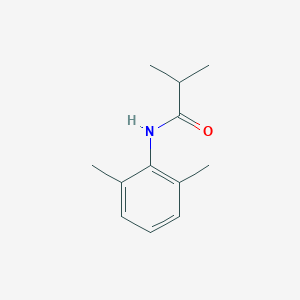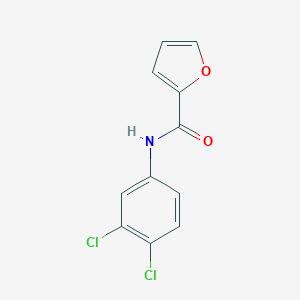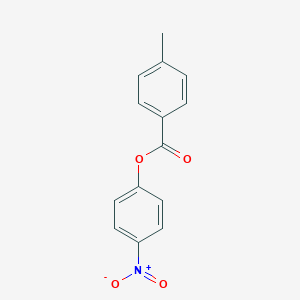
p-Toluic acid, 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Toluic acid, 4-nitrophenyl ester, also known as p-Nitrophenyl tosylate (PNPT), is a chemical compound that is widely used in scientific research. It is a colorless to pale yellow powder that is soluble in organic solvents and is commonly used as a substrate in enzyme assays.
Wirkmechanismus
PNPT is hydrolyzed by enzymes that contain an active site with a nucleophilic residue, such as a serine or histidine residue. The hydrolysis of PNPT results in the release of p-nitrophenol, which can be detected spectrophotometrically.
Biochemische Und Physiologische Effekte
PNPT has no known biochemical or physiological effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
PNPT has several advantages as a substrate in enzyme assays. It is relatively inexpensive, stable, and easy to use. However, PNPT has several limitations. It is not a natural substrate for most enzymes, and its hydrolysis rate can be affected by factors such as pH, temperature, and buffer composition.
Zukünftige Richtungen
There are several future directions for research involving PNPT. One area of research could be the development of new enzyme assays that utilize PNPT as a substrate. Another area of research could be the synthesis of new compounds using PNPT as a starting material. Additionally, researchers could investigate the factors that affect the hydrolysis rate of PNPT and develop methods to improve its performance as a substrate in enzyme assays.
Synthesemethoden
PNPT can be synthesized through the reaction of p-nitrophenol with tosyl chloride in the presence of a base such as pyridine. The resulting PNPT can then be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
PNPT is widely used in scientific research as a substrate in enzyme assays. It is commonly used to measure the activity of enzymes such as alkaline phosphatase, beta-galactosidase, and beta-glucosidase. PNPT is also used in the synthesis of other compounds, such as p-nitrophenyl phosphate, which is used as a substrate for alkaline phosphatase assays.
Eigenschaften
CAS-Nummer |
15023-67-3 |
|---|---|
Produktname |
p-Toluic acid, 4-nitrophenyl ester |
Molekularformel |
C14H11NO4 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
(4-nitrophenyl) 4-methylbenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-2-4-11(5-3-10)14(16)19-13-8-6-12(7-9-13)15(17)18/h2-9H,1H3 |
InChI-Schlüssel |
IQTZVMBCINKMHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





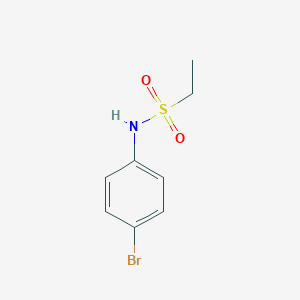
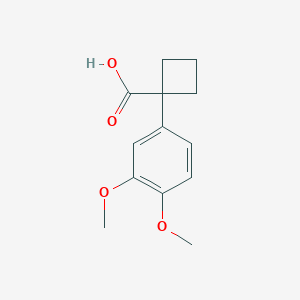
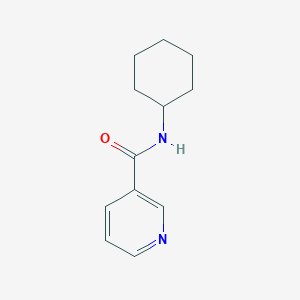

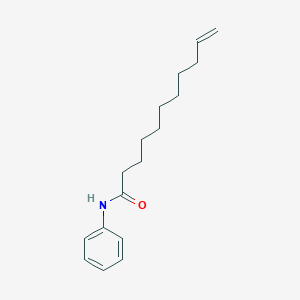
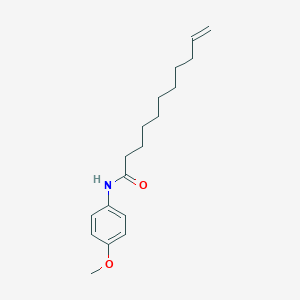
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
